Cas no 176309-02-7 (4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid)

4-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and carboxyl functional groups. These moieties enable efficient derivatization, making the compound useful in pharmaceutical and agrochemical applications. The bromine substituent offers additional reactivity for cross-coupling reactions, while the methyl group enhances stability. Its well-defined structure ensures consistent performance in multi-step syntheses, such as the preparation of sulfonamides or other sulfonyl-based compounds. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in downstream processes. Suitable for research and industrial-scale applications requiring precise functionalization.
4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid structure
176309-02-7 structure
Product Name:4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid
CAS No:176309-02-7
MF:C8H6BrClO4S
MW:313.552839756012
MDL:MFCD25960092
CID:2107013
PubChem ID:10757588
Update Time:2025-05-22

4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid
    • 4-bromo-5-chlorosulfonyl-2-methylbenzoic acid
    • EN300-9715468
    • DA-21238
    • 4-bromo-5-chlorosulfonyl-2-methyl-benzoic Acid
    • SCHEMBL1763610
    • 2-methyl-4-bromo-5-chlorosulphonylbenzoic acid
    • DTXSID60444522
    • BQEQTMSCWSAVQS-UHFFFAOYSA-N
    • 176309-02-7
    • Benzoic acid, 4-bromo-5-(chlorosulfonyl)-2-methyl-
    • MDL: MFCD25960092
    • Inchi: 1S/C8H6BrClO4S/c1-4-2-6(9)7(15(10,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
    • InChI Key: BQEQTMSCWSAVQS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C(=O)O)C=C1S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 311.88587Da
  • Monoisotopic Mass: 311.88587Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 79.8Ų

4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid Pricemore >>

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4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid Related Literature

Additional information on 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid

Recent Advances in the Application of 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest advancements and findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in medicinal chemistry.

Recent studies have demonstrated that 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the bromo and chlorosulfonyl substituents, make it a valuable building block for the construction of complex heterocyclic compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms, which are implicated in several pathological conditions, including cancer and glaucoma.

In addition to its role in medicinal chemistry, 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid has been explored for its potential in chemical biology applications. A recent publication in ACS Chemical Biology highlighted its utility as a reactive probe for studying protein-ligand interactions. The chlorosulfonyl group enables efficient conjugation with nucleophilic residues in proteins, facilitating the development of covalent inhibitors and activity-based probes. This approach has been successfully applied to identify novel drug targets and elucidate mechanisms of action in various disease models.

Furthermore, advancements in synthetic methodologies have improved the accessibility and scalability of 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid. A 2024 study in Organic Process Research & Development described an optimized, high-yield synthesis route that minimizes hazardous byproducts and enhances overall efficiency. These developments are critical for supporting the growing demand for this compound in both academic and industrial settings.

In conclusion, 4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid (CAS: 176309-02-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications, ranging from drug discovery to chemical probe development, underscore its importance in advancing our understanding of biological systems and developing novel therapeutic agents. Future research is expected to further expand its utility, particularly in the design of targeted covalent inhibitors and the exploration of new biological targets.

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